2-(2,4-difluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
説明
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2/c18-12-1-2-14(13(19)9-12)27-10-17(26)24-7-5-23(6-8-24)16-4-3-15-21-20-11-25(15)22-16/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLEAWMUAFWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analog Overview
Key analogs (Table 1) share the triazolopyridazine-piperazine core but differ in substituents, influencing physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Lipophilicity The target compound's 2,4-difluorophenoxy group increases electronegativity and lipophilicity compared to the 4-isopropylphenoxy group in , which may enhance blood-brain barrier penetration.
Electronic and Steric Modifications Fluorine atoms in the target compound likely strengthen hydrogen bonding and dipole interactions with target proteins compared to non-halogenated analogs . The morpholinyl group in enhances solubility but may reduce membrane permeability relative to the triazolopyridazine core.
Synthetic Accessibility
- The synthesis of analogs often involves coupling piperazine intermediates with substituted aryl groups via nucleophilic substitution or amidation (e.g., using sulfonyl chlorides or acylating agents) .
- The target compound 's difluoro substitution may require specialized fluorination steps, increasing synthetic complexity compared to or .
Research Findings and Implications
- Binding Affinity Predictions : Molecular docking studies of similar triazolopyridazine derivatives suggest high affinity for serotonin receptors (e.g., 5-HT₆) and kinases (e.g., CDK2) due to the planar triazole ring and piperazine flexibility .
- Toxicity Considerations: While heterocyclic amines (e.g., IQ compounds) are carcinogenic , the triazolopyridazine scaffold in the target compound lacks the α,β-unsaturated carbonyl system associated with DNA adduct formation, suggesting lower genotoxicity risk.
準備方法
Pyridazine Precursor Preparation
The triazolo[4,3-b]pyridazine core is synthesized from 3,6-dichloropyridazine through sequential functionalization:
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Hydrazine cyclization : Reacting 3,6-dichloropyridazine with hydrazine hydrate at 80°C for 6 hours yields 3-hydrazinyl-6-chloropyridazine.
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Triazole ring formation : Treating the intermediate with formic acid under reflux (100°C, 12 hours) induces cyclization to form 6-chloro-triazolo[4,3-b]pyridazine.
Table 1: Reaction Conditions for Triazolo[4,3-b]Pyridazine Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, 80°C, 6h | 85% |
| 2 | Formic acid, reflux, 12h | 78% |
Piperazine Substitution
The 6-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine:
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Method A : Heating 6-chloro-triazolo[4,3-b]pyridazine with excess piperazine in DMF at 120°C for 24 hours achieves 75% yield.
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Method B : Using catalytic CuI and K₂CO₃ in DMSO at 100°C for 12 hours improves yield to 82% while reducing side products.
Synthesis of 2-(2,4-Difluorophenoxy)Acetyl Chloride
Phenoxy Acetic Acid Preparation
2,4-Difluorophenol is reacted with chloroacetic acid in alkaline conditions:
Acetyl Chloride Formation
The carboxylic acid is converted to its acyl chloride using thionyl chloride:
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Conditions : 2-(2,4-Difluorophenoxy)acetic acid (1 eq), SOCl₂ (3 eq), reflux, 2 hours.
Coupling of Piperazine and Acetyl Chloride Intermediates
Nucleophilic Acyl Substitution
The final step involves reacting the triazolo-pyridazin-piperazine with 2-(2,4-difluorophenoxy)acetyl chloride:
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Optimized Protocol :
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Solvent : Anhydrous DCM, 0°C to room temperature.
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Base : Triethylamine (2 eq) to scavenge HCl.
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Stoichiometry : 1:1 molar ratio of piperazine and acyl chloride.
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Reaction Time : 12 hours under nitrogen.
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Workup : Extraction with NaHCO₃, drying (Na₂SO₄), and column chromatography (SiO₂, DCM:MeOH 20:1).
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Table 2: Key Characterization Data
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (s, 1H, triazole-H), 7.85 (d, 1H, pyridazine-H), 7.12–6.98 (m, 2H, Ar-H), 5.21 (s, 2H, OCH₂CO), 3.82–3.45 (m, 8H, piperazine-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 158.6–148.2 (Ar-C-F), 122.5 (triazole-C), 115.4 (pyridazine-C) |
| HRMS (ESI+) | [M+H]⁺ calc. 432.1423, found 432.1419 |
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) reduces reaction time to 30 minutes with comparable yield (67%).
Solid-Phase Synthesis
Immobilizing the piperazine intermediate on Wang resin enables stepwise assembly, though yields are lower (55%) due to incomplete coupling.
Challenges and Mitigation Strategies
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Regioselectivity in Triazole Formation : Use of formic acid ensures cyclization at the 3-position of pyridazine.
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Piperazine Over-Alkylation : Employing stoichiometric control and low-temperature reactions minimizes di-substitution.
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Purification Difficulties : Gradient elution in column chromatography (DCM:MeOH 50:1 to 10:1) resolves polar byproducts .
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and what methodological challenges arise during multi-step reactions?
Answer:
The synthesis involves coupling a triazolopyridazine-piperazine core with a 2,4-difluorophenoxy ethanone moiety. Critical steps include:
- Nucleophilic substitution to attach the piperazine ring to the triazolopyridazine scaffold .
- Amide bond formation between the piperazine and ethanone groups using coupling agents like HATU or DCC in anhydrous DMF .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .
Challenges: - By-product formation due to competing reactions at the triazolopyridazine nitrogen atoms, requiring strict temperature control (0–5°C during coupling) .
- Low yields (~30–40%) in final steps due to steric hindrance from the difluorophenoxy group .
Basic: How is the structural integrity of this compound validated, and which analytical techniques are most reliable?
Answer:
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 440.1542) .
- 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity:
- <sup>19</sup>F NMR identifies fluorine environments (δ -110 to -115 ppm for difluorophenoxy) .
- <sup>1</sup>H NMR distinguishes piperazine protons (δ 3.2–3.8 ppm) and triazolopyridazine aromatic signals (δ 8.5–9.0 ppm) .
- X-ray crystallography (if crystals form) validates bond angles and torsional strain in the piperazine-triazolopyridazine junction .
Basic: What preliminary biological screening strategies are recommended to assess its pharmacological potential?
Answer:
- Target-based assays : Screen against bromodomains (e.g., BRD4) due to structural similarity to bivalent BET inhibitors like AZD5153 .
- Cellular viability assays : Use cancer cell lines (e.g., MV4-11 leukemia) with IC50 determination via MTT assays .
- Solubility profiling : Measure logP (predicted ~2.8) using HPLC to guide formulation for in vitro studies .
Advanced: How can synthesis protocols be optimized to address low yields and impurities in the final product?
Answer:
- Catalyst screening : Replace Pd/C with CuI in Sonogashira coupling steps to reduce metal leaching .
- Solvent optimization : Use DCM instead of THF for amide bond formation to minimize side reactions .
- In-line analytics : Employ LC-MS monitoring after each step to identify impurity hotspots (e.g., unreacted triazolopyridazine intermediates) .
Advanced: How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS/MS) to identify rapid clearance due to poor metabolic stability .
- Metabolite identification : Incubate with liver microsomes to detect defluorination or piperazine oxidation, which may reduce activity .
- Formulation adjustments : Use PEG-based nanoparticles to enhance bioavailability if solubility limits in vivo exposure .
Advanced: What mechanistic studies are critical to confirm its mode of action as a bromodomain inhibitor?
Answer:
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring BRD4 protein melting shifts in treated vs. untreated cells .
- ChIP-seq : Assess displacement of BRD4 from oncogene promoters (e.g., MYC) in treated cancer cells .
- Bivalent binding analysis : Compare potency to monovalent analogs to confirm enhanced avidity from the triazolopyridazine-piperazine scaffold .
Advanced: How does structure-activity relationship (SAR) analysis guide functional group modifications?
Answer:
- Fluorine substitution : Replace 2,4-difluorophenoxy with chloro or methoxy groups to modulate lipophilicity and BRD4 binding .
- Piperazine linker : Shorten to a pyrrolidine ring to reduce conformational flexibility and improve selectivity for BRD4 over BRD2 .
- Triazolopyridazine core : Introduce methyl groups at position 3 to block metabolic degradation while maintaining π-π stacking with acetyl-lysine pockets .
Advanced: What experimental designs are optimal for evaluating in vivo antitumor efficacy?
Answer:
- Xenograft models : Use subcutaneous BRD4-dependent tumors (e.g., AML PDX models) with daily oral dosing (10–50 mg/kg) .
- Biomarker analysis : Monitor MYC mRNA suppression in tumor biopsies via qRT-PCR to correlate target modulation with efficacy .
- Dose-ranging studies : Identify the maximum tolerated dose (MTD) by monitoring body weight loss and hematological toxicity .
Advanced: How can crystallography challenges (e.g., poor diffraction) be addressed during structural studies?
Answer:
- Co-crystallization : Soak crystals with BRD4 bromodomain protein to stabilize the ligand-receptor complex .
- Cryoprotection : Use glycerol (20–25%) in crystallization buffers to improve diffraction resolution (<2.0 Å) .
- Synchrotron radiation : Collect data at high-energy beamlines (e.g., Diamond Light Source) to enhance weak scattering signals .
Advanced: What strategies validate specificity for BET family proteins over other bromodomains?
Answer:
- Selectivity panels : Screen against >50 bromodomains (e.g., BRD9, CBP) using AlphaScreen assays .
- Molecular dynamics simulations : Calculate binding free energy (ΔG) to compare interactions with BRD4 vs. non-target bromodomains .
- CRISPR knockout models : Use BRD4-deficient cells to confirm on-target cytotoxicity and rule off-target effects .
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